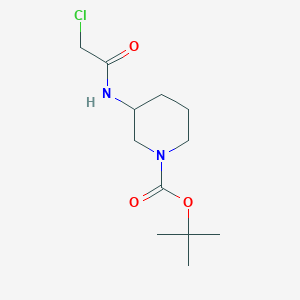
Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate
Vue d'ensemble
Description
“Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate” is a chemical compound with the molecular formula C13H9F4NO2 . It is used for pharmaceutical testing and as a reference standard for accurate results .
Molecular Structure Analysis
The molecular structure of “Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate” is defined by its molecular formula, C13H9F4NO2 . This indicates that the compound contains 13 carbon atoms, 9 hydrogen atoms, 4 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate” include a molecular weight of 287.21 . It is a grey solid . The compound should be stored at a temperature of 2-8°C .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- This compound has been used as a key intermediate in the synthesis of prulifloxacin (NM441), showcasing a practical route that involves chlorination, deacetylation, and intramolecular cyclization reactions (Matsuoka et al., 1997).
- It has also been utilized in the development of new carbostyril derivatives through reactions with sodium azide, which led to the creation of compounds with potential therapeutic applications (Usachev et al., 2014).
Pharmacological Applications
- Research has been conducted on synthesizing new quinoline derivatives using this compound, aimed at exploring its antibacterial properties. These studies have led to the discovery of compounds with significant activity against both gram-positive and gram-negative bacteria, highlighting its potential in developing new antimicrobial agents (Sheu et al., 1998).
- The compound has also been used in the synthesis of fluorinated compounds related to the oxacin family, demonstrating high broad-spectrum antibacterial activities. This underscores its role in the development of novel antibacterial agents with enhanced efficacy (Stefancich et al., 1985).
Structural and Chemical Analysis
- Studies have also focused on the structural characterization and analysis of compounds derived from ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate. Crystal structure analysis has provided insights into the molecular interactions and stability of these compounds, contributing to a deeper understanding of their chemical properties and potential applications (Parvez et al., 2000).
The scientific research applications of ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate are vast and varied, encompassing synthesis routes, pharmacological potentials, and structural analyses. These studies not only highlight the compound's versatility in chemical synthesis but also its potential in contributing to the development of new therapeutic agents.
Scientific Research Applications of Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate
Synthesis and Chemical Properties
Practical Synthesis for New Compounds : A key intermediate for new tricyclic quinolone, prulifloxacin, and 2-thioquinoline skeleton was developed using ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a compound closely related to Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate. This synthesis route is significant for developing new quinolone derivatives (Matsuoka et al., 1997).
Novel Fluorinated Compounds Synthesis : Ethyl 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylate was synthesized, demonstrating significant antibacterial activities. This compound is closely related to the Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate, showcasing its potential in developing new antibacterial agents (Stefancich et al., 1985).
Development of Indeno[2,1-c]pyran Derivatives : Treatment of ethyl 4-aryl-6-(trifluoromethyl)-2-oxo-2H-pyran-3-carboxylates, similar in structure to Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate, led to the synthesis of 3-(trifluoromethyl)indeno[2,1-c]pyran-1,9-diones, which are useful in the development of new carbostyril derivatives (Usachev et al., 2014).
Applications in Antimicrobial Studies
Antibacterial Activity of Quinoline Derivatives : Synthesized 1-(substituted-benzyl)-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acids and their 6,8-difluoro analogs demonstrated significant antibacterial activities. These compounds, related to Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate, have potential applications in antibacterial drug development (Sheu et al., 1998).
Novel Quinolone Derivatives for Antimicrobial Use : Synthesis of 6-fluoro-7-cyclic amino-substituted dicarboxylic acid quinolones, structurally related to Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate, showed promising results against various Gram-positive and Gram-negative bacterial strains. These findings highlight the compound's relevance in antimicrobial agent development (Kumar et al., 2014).
Propriétés
IUPAC Name |
ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4NO2/c1-2-20-12(19)11-6-9(13(15,16)17)8-5-7(14)3-4-10(8)18-11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKASHNUPMJZLQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)F)C(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705223 | |
| Record name | Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate | |
CAS RN |
1116339-58-2 | |
| Record name | Ethyl 6-fluoro-4-(trifluoromethyl)-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1116339-58-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-fluoro-4-(trifluoromethyl)quinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80705223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[3-Fluoro-4-(4-methyl-1H-pyrazol-1-yl)phenyl]-amine hydrochloride](/img/structure/B1396424.png)
![tert-Butyl {2-[3-(benzoylamino)-1H-1,2,4-triazol-5-yl]ethyl}carbamate](/img/structure/B1396426.png)
![2,4-Dichloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396427.png)
![[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride](/img/structure/B1396428.png)
![[(2-Cyclopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-amine dihydrochloride](/img/structure/B1396429.png)


![N-[(2-phenyl-1,3-thiazol-5-yl)methyl]ethanamine dihydrochloride](/img/structure/B1396436.png)
![N-[(2-ethoxy-1,3-thiazol-5-yl)methyl]-2-(4-fluorophenyl)ethanamine hydrochloride](/img/structure/B1396437.png)

![1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B1396440.png)

